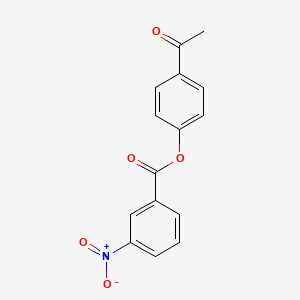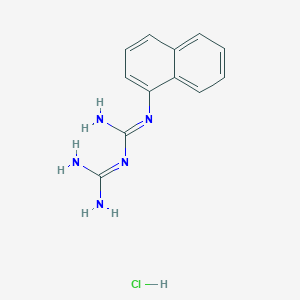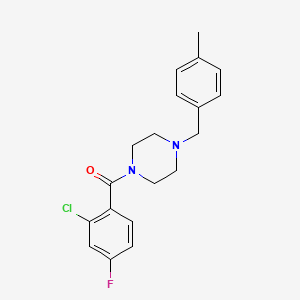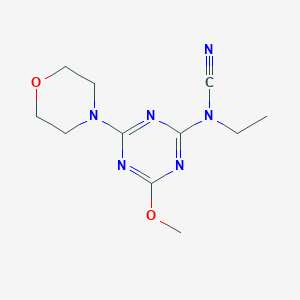![molecular formula C21H26N2O B5349008 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)
2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medical research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The exact mechanism of action of 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been found to increase the levels of dopamine and acetylcholine in the brain, which are both important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for neurological disorders, this compound has been found to have a range of other biochemical and physiological effects. For example, it has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar effects. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which could make it challenging to use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. One area of interest is its potential as a treatment for various neurological disorders, as mentioned earlier. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be done to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
合成法
The synthesis of 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 2-methylbenzaldehyde with piperidine to form 2-(1-piperidinyl)toluene. This intermediate is then reacted with 4-bromobenzyl chloride to form 2-(2-methylphenyl)-N-(4-bromobenzyl)piperidine. Finally, this compound is reacted with acetic anhydride to form this compound.
科学的研究の応用
2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been found to have a range of potential applications in scientific research. One area of interest is its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have a neuroprotective effect, which could make it a promising candidate for further study in this area.
特性
IUPAC Name |
2-(2-methylphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17-7-3-4-8-19(17)15-21(24)22-20-11-9-18(10-12-20)16-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDOTGIKRNQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5348935.png)


![N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5348954.png)
![N-cyclohexyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5348957.png)
![methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5348962.png)
![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)
![2-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5348989.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5348997.png)


![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5349035.png)
